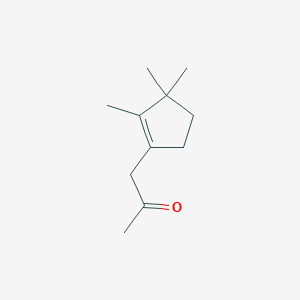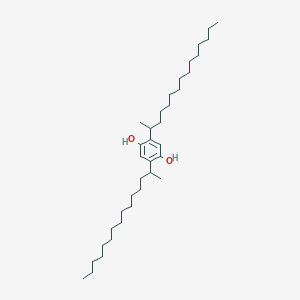
2,5-Di(pentadecan-2-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(pentadecan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes It features a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions, and two pentadecan-2-yl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(pentadecan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with pentadecane derivatives. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with pentadecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2,5-Di(pentadecan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Di(pentadecan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s hydrophobic pentadecane chains also play a role in its interaction with lipid membranes and other hydrophobic environments.
類似化合物との比較
Hydroquinone (benzene-1,4-diol): Lacks the long alkyl chains, making it more hydrophilic.
Catechol (benzene-1,2-diol): Similar hydroxyl substitution but different positions, affecting its reactivity.
Resorcinol (benzene-1,3-diol): Another isomer with different hydroxyl group positions.
Uniqueness: 2,5-Di(pentadecan-2-yl)benzene-1,4-diol is unique due to the presence of long hydrophobic alkyl chains, which impart distinct physical and chemical properties compared to other dihydroxybenzenes. These properties make it suitable for applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
104956-78-7 |
|---|---|
分子式 |
C36H66O2 |
分子量 |
530.9 g/mol |
IUPAC名 |
2,5-di(pentadecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C36H66O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-31(3)33-29-36(38)34(30-35(33)37)32(4)28-26-24-22-20-18-16-14-12-10-8-6-2/h29-32,37-38H,5-28H2,1-4H3 |
InChIキー |
GIBYIOGCDBACAP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
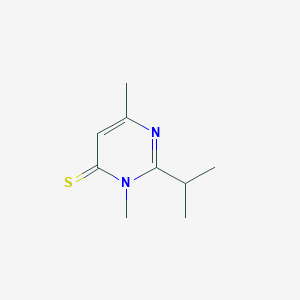
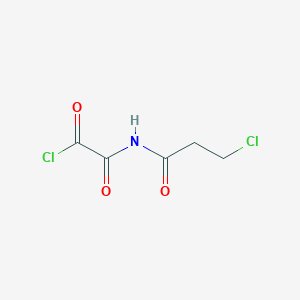

![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)

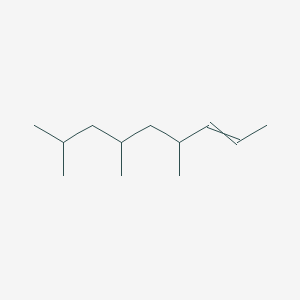
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)
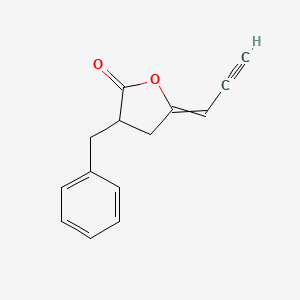
![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
